

Technical Guide: GSK2850163 Hydrochloride - A Potent Inhibitor of the IRE1 α Pathway

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Compound of Interest

Compound Name: GSK2850163 hydrochloride

Cat. No.: B10799446

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Executive Summary

GSK2850163 hydrochloride is a potent and selective small molecule inhibitor of Inositol-Requiring Enzyme 1 α (IRE1 α), a key transducer of the Unfolded Protein Response (UPR). By targeting both the kinase and endoribonuclease (RNase) activities of IRE1 α , GSK2850163 effectively blocks the downstream signaling cascade, including the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This inhibition can lead to the accumulation of unfolded proteins and subsequently induce apoptosis in cancer cells that are dependent on the IRE1 α -XBP1 axis for survival. This technical guide provides a comprehensive overview of **GSK2850163 hydrochloride**, including its target protein, mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Clarification of Compound Identity: It is crucial to distinguish **GSK2850163 hydrochloride** from Belantamab mafodotin (GSK2857916, Blenrep). GSK2850163 is a small molecule inhibitor targeting IRE1 α , whereas Belantamab mafodotin is an antibody-drug conjugate that targets B-cell maturation antigen (BCMA) for the treatment of multiple myeloma.

Target Protein: Inositol-Requiring Enzyme 1 α (IRE1 α)

IRE1 α is a bifunctional enzyme, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. As a key sensor of endoplasmic reticulum (ER) stress, IRE1 α is activated by the accumulation of unfolded or misfolded proteins in the ER lumen. This activation triggers the UPR, a cellular stress response aimed at restoring ER homeostasis. In cancer, the UPR is often hijacked by tumor cells to promote survival and proliferation under stressful conditions, making IRE1 α an attractive therapeutic target.

Mechanism of Action of GSK2850163 Hydrochloride

GSK2850163 hydrochloride exerts its inhibitory effect by targeting the kinase domain of IRE1 α . This, in turn, allosterically inhibits its RNase activity. This dual inhibition prevents the autophosphorylation of IRE1 α and the subsequent unconventional splicing of XBP1 mRNA. The unspliced form of XBP1 (XBP1u) is translated into an unstable and inactive protein, while the spliced form (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). By preventing the formation of XBP1s, GSK2850163 disrupts the adaptive UPR signaling, leading to unresolved ER stress and ultimately, apoptosis in susceptible cells.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and selectivity of **GSK2850163 hydrochloride**.

Table 1: In Vitro Inhibitory Activity of **GSK2850163 Hydrochloride**[\[1\]](#)[\[2\]](#)

Target	Activity	IC50 (nM)
IRE1 α	Kinase Activity	20
IRE1 α	RNase Activity	200

Table 2: Kinase Selectivity Profile of **GSK2850163 Hydrochloride**[\[1\]](#)[\[2\]](#)

Kinase	Activity	IC50 (μM)
Ron	Kinase Activity	4.4
FGFR1 V561M	Kinase Activity	17

Experimental Protocols

In Vitro IRE1α Kinase Activity Assay

This assay measures the ability of GSK2850163 to inhibit the kinase activity of IRE1α.

Materials:

- Recombinant human IRE1α protein (cytoplasmic domain)
- **GSK2850163 hydrochloride**
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- ATP
- Substrate (e.g., a peptide substrate or a protein like myelin basic protein)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:[3]

- Prepare serial dilutions of **GSK2850163 hydrochloride** in DMSO.
- In a microplate, add the kinase assay buffer, recombinant IRE1α, and the test compound.
- Incubate for 30 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Allow the reaction to proceed for 60 minutes at 30°C.

- Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
- Determine the percent inhibition relative to a DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cellular XBP1 Splicing Assay

This cell-based assay assesses the ability of GSK2850163 to inhibit IRE1 α -mediated XBP1 mRNA splicing.

Materials:

- A human cell line (e.g., HEK293T, HeLa)
- ER stress inducer (e.g., tunicamycin or thapsigargin)
- **GSK2850163 hydrochloride**
- Cell culture medium and reagents
- RNA extraction kit
- Reverse transcriptase and PCR reagents
- Primers flanking the XBP1 splice site
- Agarose gel electrophoresis equipment

Procedure:[3]

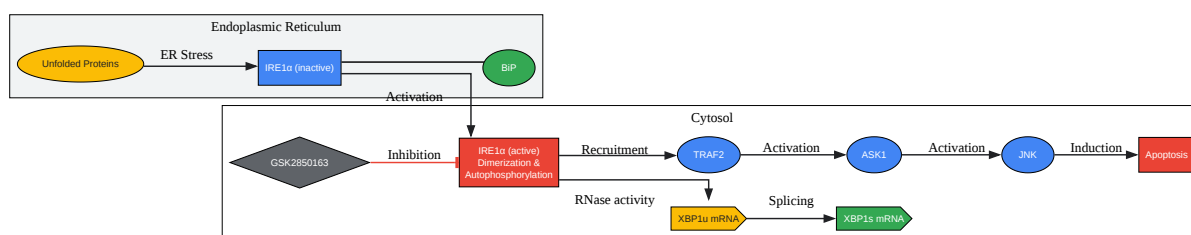
- Seed cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with serial dilutions of **GSK2850163 hydrochloride** for 1 hour.
- Induce ER stress by adding tunicamycin or thapsigargin to the cell culture medium and incubate for a further 4-6 hours.
- Harvest the cells and extract total RNA.

- Perform reverse transcription to generate cDNA.
- Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
- Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.
- Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
- Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC₅₀ value.

Signaling Pathways and Experimental Workflows

IRE1 α Signaling Pathway and Inhibition by GSK2850163

The following diagram illustrates the central role of IRE1 α in the Unfolded Protein Response and the point of intervention by GSK2850163.

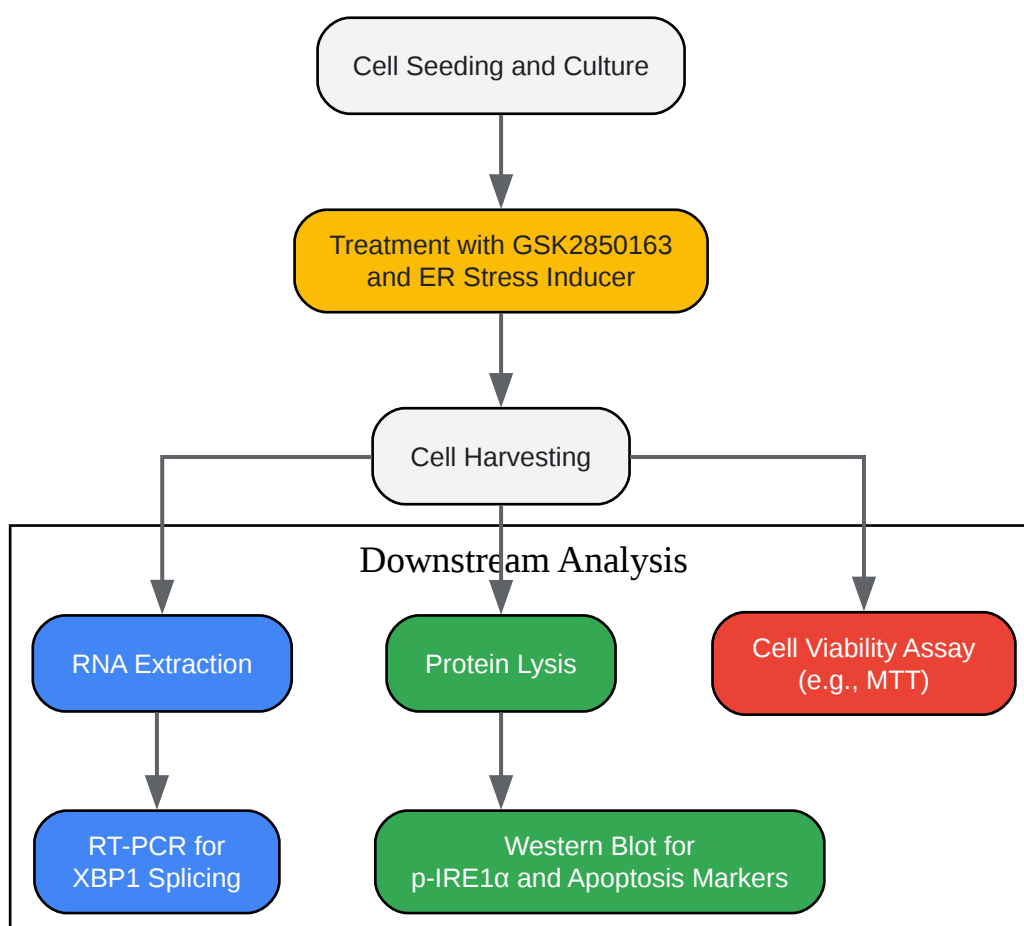


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IRE1 α signaling pathway and the point of inhibition by GSK2850163.

General Experimental Workflow for Assessing IRE1 α Inhibition

The following diagram outlines a typical workflow for evaluating the efficacy of GSK2850163 in a cellular context.



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General workflow for assessing IRE1 α inhibition by GSK2850163.

Conclusion

GSK2850163 hydrochloride is a valuable research tool for studying the role of the IRE1 α pathway in various physiological and pathological contexts, particularly in cancer. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development as a targeted therapeutic agent. The provided data and protocols serve as a foundational guide for researchers investigating the therapeutic potential of IRE1 α inhibition.

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